molecular formula C18H13F4N3O4S2 B2876253 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1029754-09-3

4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2876253
CAS No.: 1029754-09-3
M. Wt: 475.43
InChI Key: WXMIACFTNUEYOS-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide ( 1029754-09-3) is a synthetic benzenesulfonamide derivative with a molecular formula of C18H13F4N3O4S2 and a molecular weight of 475.4 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, primarily due to the presence of the sulfonamide functional group, a motif known to confer a wide range of biological activities . Sulfonamide-based compounds are extensively investigated for their potential as therapeutic agents and are found in over 150 FDA-approved drugs for conditions including inflammation, cancer, diabetes, and microbial infections . Specific research into structurally related sulfonamides has demonstrated promising analgesic and antiallodynic effects in murine models, showing efficacy in reversing diabetes-induced neuropathic pain . The mechanism of action for this compound class may involve the inhibition of targets like carbonic anhydrase, and studies on analogues suggest potential involvement of serotonergic (5-HT3) and opioidergic pathways in their analgesic effects . Furthermore, benzenesulfonamide derivatives are being explored in patent literature for their utility as sodium channel inhibitors , particularly targeting Nav1.7 for the treatment of neuropathic and inflammatory pain . This makes this compound a valuable chemical probe for researchers exploring new mechanisms for pain management, enzyme inhibition, and the development of novel small-molecule therapeutics. This product is intended for research purposes only.

Properties

IUPAC Name

4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O4S2/c1-30(26,27)17-8-7-16(23-24-17)11-3-2-4-12(9-11)25-31(28,29)13-5-6-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMIACFTNUEYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazine-Alkyne Cycloaddition

The 6-(methylsulfonyl)pyridazin-3-yl group is constructed using a regioselective IEDDA reaction:

  • Tetrazine preparation : 1,2,4,5-Tetrazine derivatives are synthesized from nitriles and hydrazine.
  • Alkynyl sulfide coupling : Reacting tetrazine 4a with methyl propiolate derivatives in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 60°C for 12 hours yields pyridazine intermediates.
  • Methylsulfonyl introduction : Oxidation of thioether intermediates with m-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the sulfone group.

Key parameters :

  • Solvent: HFIP enhances reaction rates by stabilizing polar transition states.
  • Regioselectivity: Alkynyl sulfides direct substituents to the 3-position of pyridazine.

4-Fluoro-3-(Trifluoromethyl)Benzene Synthesis

Nitration and Reduction

Adapting methods from CN101337911A:

  • Nitration :
    • Substrate: 2-Fluorobenzotrifluoride
    • Reagents: HNO₃ (2.2 eq), H₂SO₄ (98%)
    • Conditions: 0–20°C, 3 hours
    • Product: 3-Trifluoromethyl-4-fluoronitrobenzene (82% yield)
  • Reduction :
    • Reagents: Fe powder, NH₄Cl in H₂O
    • Conditions: Reflux, 5 hours
    • Product: 3-Trifluoromethyl-4-fluoroaniline (99% purity)

Bromination and Cyanation

  • Bromination :
    • Reagents: Br₂ (1.1 eq), acetic acid
    • Product: 2-Bromo-4-fluoro-5-trifluoromethylaniline (85% yield)
  • Diazotization and substitution :
    • NaNO₂/HCl at 0–5°C, followed by CuCN in DMF at 120°C
    • Product: 3-Fluoro-4-trifluoromethylbenzonitrile (54% yield)

Coupling and Sulfonamide Formation

Suzuki-Miyaura Cross-Coupling

The pyridazine and benzene rings are connected via palladium-catalyzed coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/EtOH (3:1)
  • Conditions : 90°C, 24 hours

Sulfonylation

  • Sulfonyl chloride synthesis :
    • Chlorination of 3-fluoro-4-trifluoromethylbenzoic acid using PCl₅.
  • Amine coupling :
    • React sulfonyl chloride with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in pyridine at 0°C.
    • Yield: 67–72% after recrystallization in ethyl acetate.

Purification and Characterization

Workup Procedures

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes acidic impurities.
  • Column chromatography : Silica gel (hexane/EtOAc gradient) separates regioisomers.
  • Recrystallization : Ethanol/water mixture yields analytically pure product.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=9.2 Hz, 1H, pyridazine-H), 8.12 (s, 1H, Ar-H), 7.98–7.86 (m, 4H, Ar-H).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F).
  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

Optimization Challenges and Solutions

  • Regioselectivity in pyridazine synthesis :

    • Issue: Competing pathways form 3- and 4-substituted pyridazines.
    • Fix: Use electron-deficient alkynyl sulfides to favor 3-substitution.
  • Trifluoromethyl group stability :

    • Issue: Degradation under strong acidic conditions.
    • Fix: Employ mild diazotization (0–5°C) and low-temperature bromination.
  • Sulfonamide hydrolysis :

    • Issue: Cleavage in aqueous basic media.
    • Fix: Conduct coupling reactions in anhydrous pyridine with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of fluorine and sulfonamide groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional similarities and differences:

Compound Name Molecular Weight Key Functional Groups Potential Applications References
4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide ~500–600* Pyridazine, methylsulfonyl, trifluoromethyl, fluorophenyl, sulfonamide Kinase inhibition, herbicides
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo-pyrimidine, fluorophenyl, sulfonamide, chromenone Kinase inhibition (patent)
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide Not reported Ureidopyrimidine, trifluoromethyl, fluorophenyl, sulfonamide Herbicidal activity
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Not reported Pyrazole, trifluoromethyl, carboxamide, chlorophenyl Agrochemicals (insecticides)
5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide 476.53 Pyridine, sulfonamide, cyano, ethyl-methyl substitution Polymer electrolytes, drug discovery

*Estimated based on analogs.

Key Observations:
  • Core Heterocycles : The target compound uses a pyridazine core, while others employ pyrazolo-pyrimidine (), pyrimidine (), or pyrazole (). Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to bulkier cores.
  • Substituents : The methylsulfonyl group in the target compound improves solubility compared to analogs with only trifluoromethyl or chlorophenyl groups (e.g., ).
  • Sulfonamide Linker : A common feature in all compounds, sulfonamide groups enhance hydrogen bonding and metabolic stability .

Biological Activity

The compound 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide group, a pyridazine ring, and trifluoromethyl and methylsulfonyl substituents, suggests diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18F4N2O2S2
  • Molecular Weight : 432.48 g/mol

Mechanisms of Biological Activity

The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Sulfonamides can inhibit key enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.
  • Antimicrobial Activity : Many sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This effect is mediated through the structural similarity to p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Calcium Channel Modulation : Some studies suggest that derivatives like this compound may influence calcium influx in vascular tissues, potentially affecting blood pressure regulation and cardiac function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Cardiovascular Effects

Research involving isolated rat heart models indicated that the compound could modulate perfusion pressure and coronary resistance. The findings suggested that it might exert effects through calcium channel inhibition, similar to known calcium channel blockers . The experimental setup included various dosages, revealing a dose-dependent response.

Compound Dose (nM) Effect on Perfusion Pressure (%)
Control-0
4-fluoro...0.001-15
Compound A0.001-10
Compound B0.001-5

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how different substituents on the pyridazine ring affect biological activity. The introduction of methylsulfonyl and trifluoromethyl groups significantly enhanced the compound's potency against bacterial strains compared to simpler sulfonamide structures .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been assessed using computational models such as ADMETlab, which predict absorption, distribution, metabolism, excretion, and toxicity parameters. Results indicate favorable bioavailability and low toxicity profiles, making it a candidate for further development in therapeutic applications .

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